3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Description
The molecule “3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one” is a complex organic compound. It contains several functional groups and rings, including a piperidine ring, a quinoxaline ring, and a dihydroquinazolinone ring .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a quinoxaline ring, which is a type of heterocyclic compound containing a ring structure made of four carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems within the molecule. For example, the chlorine atom on the quinoxaline ring could potentially undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups and aromatic rings could impact its solubility, stability, and reactivity .
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended application. If it’s being studied for potential medicinal uses, future research could involve further pharmacological testing, optimization of the compound for increased potency or selectivity, or investigation of its mechanism of action .
properties
IUPAC Name |
3-[[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c23-16-5-6-19-20(11-16)24-12-21(26-19)27-9-7-15(8-10-27)13-28-14-25-18-4-2-1-3-17(18)22(28)29/h1-6,11-12,14-15H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUJJKVQDIGAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=CN=C5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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